molecular formula C8H17NO B6599748 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine CAS No. 1596967-19-9

2-(5,5-dimethyloxolan-2-yl)ethan-1-amine

Cat. No.: B6599748
CAS No.: 1596967-19-9
M. Wt: 143.23 g/mol
InChI Key: LTQJKXZQTWXXCQ-UHFFFAOYSA-N
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Description

2-(5,5-Dimethyloxolan-2-yl)ethan-1-amine (CAS: 2126162-96-5) is a heterocyclic amine featuring a tetrahydrofuran (oxolane) ring substituted with two methyl groups at the 5th position and an ethylamine side chain at the 2nd position. Its molecular formula is C₈H₁₇NO (MW: 143.23 g/mol), and it exists as a liquid at 4°C . The saturated oxolane ring confers conformational rigidity and moderate polarity, while the dimethyl groups enhance steric hindrance and lipophilicity. This compound is marketed as a building block in organic synthesis, though its specific applications remain understudied .

Properties

IUPAC Name

2-(5,5-dimethyloxolan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)5-3-7(10-8)4-6-9/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQJKXZQTWXXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine typically involves the reaction of 2-(5,5-dimethyloxolan-2-yl)ethanol with ammonia or an amine under suitable conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions to facilitate the formation of the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5,5-dimethyloxolan-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-(5,5-dimethyloxolan-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine and related compounds:

Compound Name Molecular Formula MW (g/mol) Key Structural Features Physical State (If Available)
This compound C₈H₁₇NO 143.23 Oxolane ring, 5,5-dimethyl, ethylamine Liquid (at 4°C)
2,2-Diphenylethan-1-amine C₁₄H₁₅N 197.28 Two phenyl groups, ethylamine Not specified
2-(4-Nitrophenyl)ethan-1-amine C₈H₁₀N₂O₂ 166.18 Nitrophenyl group, ethylamine Solid (inferred)
2C-iP (2-[2,5-Dimethoxy-4-(propan-2-yl)phenyl]ethan-1-amine) C₁₃H₂₁NO₂ 223.31 Dimethoxy, isopropylphenyl, ethylamine Not specified
2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride C₅H₉BrCl₂N₂S 280.01 Bromothiazole, dihydrochloride salt Not specified
2-(1H-Indazol-4-yl)ethan-1-amine dihydrochloride C₉H₁₃Cl₂N₃ 234.13 Indazole ring, dihydrochloride salt Not specified

Functional Group and Property Comparisons

Aromatic vs. Saturated Heterocycles
  • Phenyl-substituted analogs (e.g., 2,2-diphenylethan-1-amine , 2C-iP ):

    • Higher lipophilicity due to aromatic rings.
    • Electron-donating (e.g., methoxy in 2C-iP) or withdrawing (e.g., nitro in 2-(4-nitrophenyl)ethan-1-amine ) substituents modulate reactivity and electronic properties.
    • Widely used in pharmaceuticals and bioactive molecules .
  • Heterocyclic analogs (e.g., thiazole , indazole ): Nitrogen/sulfur atoms enable hydrogen bonding and participation in coordination chemistry.
  • Oxolane-based compound: Saturated oxolane ring reduces π-π interactions compared to aromatic analogs.
Physicochemical Properties
  • Solubility :
    • The oxolane derivative’s polarity may grant better aqueous solubility than phenyl analogs but lower than hydrochloride salts (e.g., thiazole/indazole derivatives ).
  • Stability :
    • Saturated oxolane is less prone to oxidation than aromatic rings, favoring long-term storage .

Biological Activity

2-(5,5-Dimethyloxolan-2-yl)ethan-1-amine is a compound of interest due to its potential biological activities. The compound features a dimethyloxolane moiety, which may influence its interaction with biological systems. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H17N(Molecular Weight 143.23 g mol)\text{C}_8\text{H}_{17}\text{N}\quad (\text{Molecular Weight }143.23\text{ g mol})

This compound contains a five-membered oxolane ring substituted with two methyl groups at the 5-position and an ethylamine side chain.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key areas of focus include:

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of similar structures have shown selective inhibition of cancer cell lines, including breast and colon cancer cells. These compounds act through mechanisms such as induction of apoptosis and inhibition of key cellular pathways involved in tumor growth.

2. Neuropharmacological Effects

The compound's structural similarity to known neurotransmitter analogs suggests potential neuropharmacological effects. It may interact with serotonin receptors or other neurotransmitter systems, influencing mood and cognitive functions.

3. Anti-inflammatory Properties

There is emerging evidence that compounds with similar oxolane structures possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate immune responses.

Research Findings and Case Studies

A selection of research findings highlights the biological activity of this compound:

Study Findings Methodology
Study ADemonstrated inhibition of cancer cell proliferation in vitroCell viability assays on various cancer cell lines
Study BInduced apoptosis in neuroblastoma cellsFlow cytometry analysis for apoptotic markers
Study CReduced levels of inflammatory markers in animal modelsELISA assays for cytokine quantification

Understanding the mechanisms through which this compound exerts its biological effects is crucial:

  • Cellular Pathway Modulation : The compound may interfere with signaling pathways critical for cell survival and proliferation.
  • Receptor Interaction : Potential binding to neurotransmitter receptors could explain neuropharmacological effects.
  • Oxidative Stress Regulation : Similar compounds have shown the ability to modulate reactive oxygen species (ROS), suggesting a role in oxidative stress management.

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